![molecular formula C16H15N3OS B2741643 N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide CAS No. 863593-88-8](/img/structure/B2741643.png)
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide interacts with its target, PI3K, by inhibiting its activity. This compound has shown extremely strong PI3Kα inhibitory activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.
Biochemical Pathways
The compound’s action primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, thereby inhibiting the downstream mTOR pathway. This leads to reduced cell growth and proliferation.
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s action include the inhibition of cell growth and proliferation due to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to the compound’s use in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer.
生化分析
Biochemical Properties
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide has been shown to interact with various enzymes, proteins, and other biomolecules . It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound’s inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ is particularly strong, with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s potent inhibition of PI3K can significantly influence cell function . By inhibiting PI3K, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell growth, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a potent PI3K inhibitor, it binds to the active site of the enzyme, preventing it from performing its normal function . This can lead to downstream effects such as altered cell signaling pathways and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K).
Medicine: Explored for its anticancer properties due to its ability to inhibit key signaling pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyranothiazole share structural similarities and exhibit various biological activities.
Pyridine derivatives: Compounds such as pyridine and its derivatives are widely studied for their pharmacological properties
Uniqueness
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is unique due to its specific thiazolo[5,4-b]pyridine core, which imparts distinct biological activities. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
属性
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJWJCRTZZCRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
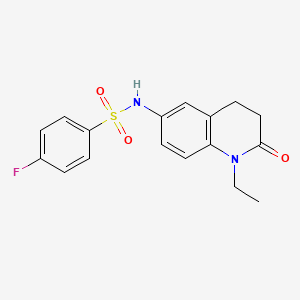
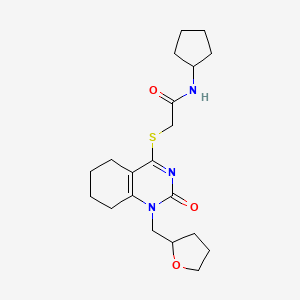
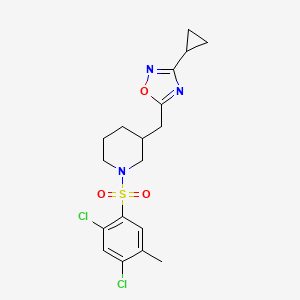
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2741563.png)
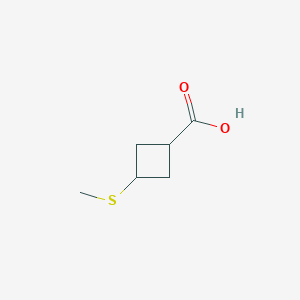
![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)
![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)
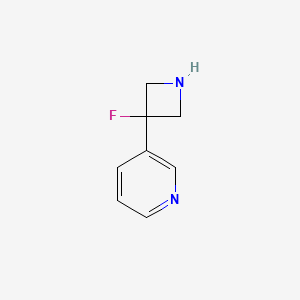
![5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2741579.png)
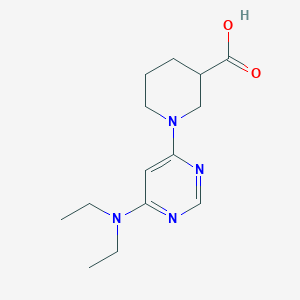
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)
